molecular formula C20H28N6O B1664410 Aftin-4 CAS No. 866893-90-5

Aftin-4

Cat. No. B1664410
CAS RN: 866893-90-5
M. Wt: 368.5 g/mol
InChI Key: YPYWONAECUVKHY-MRXNPFEDSA-N
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Description

Aftin-4 is an inducer of amyloid-β (1-42) (Aβ42). It selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM .


Molecular Structure Analysis

The molecular formula of Aftin-4 is C20H28N6O and its molecular weight is 368.5 . The formal name is 2R-[[9-(1-methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol .


Physical And Chemical Properties Analysis

Aftin-4 is a solid substance. It is soluble in DMSO .

Scientific Research Applications

Neurodegenerative Disease Research

Aftin-4 is used in the study of neurodegenerative diseases, particularly Alzheimer’s disease. It is an inducer of amyloid-β (1-42) (Aβ42), which is a peptide involved in the formation of amyloid plaques found in the brains of Alzheimer’s patients. Researchers use Aftin-4 to increase extracellular Aβ42 production in cell models to study its effects on neuronal health and to understand the mechanisms leading to amyloid plaque formation .

Amyloidogenic Condition Modeling

In vitro studies utilize Aftin-4 to create models of amyloidogenic conditions. By treating cells with sub-lethal and lethal doses of Aftin-4, researchers can induce conditions that mimic those seen in neurodegenerative diseases, allowing for the study of protein interactions and aggregation processes within a controlled environment .

Inflammation and Oxidative Stress Studies

Aftin-4 has been shown to increase lipid peroxidation and the production of pro-inflammatory cytokines in vivo. This makes it a valuable tool for studying the role of inflammation and oxidative stress in neurodegeneration, as these are key factors in the progression of diseases like Alzheimer’s .

Drug Discovery and Therapeutic Development

By understanding how Aftin-4 induces Aβ42 production, researchers can identify potential therapeutic targets for drugs that could modulate this pathway. This has implications for developing treatments that could slow down or prevent the progression of Alzheimer’s disease and other amyloid-related disorders .

Cellular and Molecular Mechanism Elucidation

Aftin-4’s selective increase of Aβ42 over Aβ40 allows scientists to dissect the cellular and molecular mechanisms that differentiate the pathways leading to each peptide’s production. This is crucial for understanding the specific events that trigger pathological conditions associated with abnormal protein aggregation .

Safety And Hazards

Aftin-4 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYWONAECUVKHY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aftin-4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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